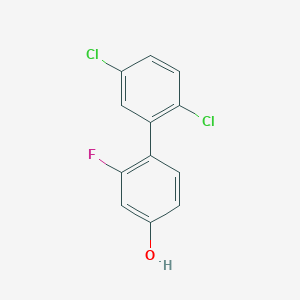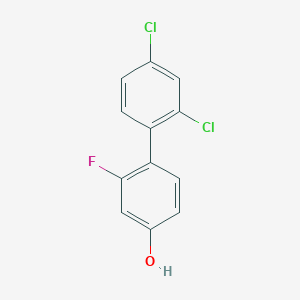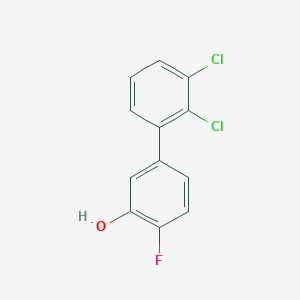![molecular formula C15H14FNO2 B6374654 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261891-09-1](/img/structure/B6374654.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (5-DMP-2-FP) is an important organic chemical compound with a wide range of applications. It is used in various research and industrial applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the manufacture of dyes. 5-DMP-2-FP has also been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the production of polymers, such as polyurethanes and polycarbonates, and in the manufacture of dyes. In addition, it is used as a catalyst in organic reactions, and in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX leads to the inhibition of the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% have been studied extensively. It has been shown to inhibit the synthesis of prostaglandins, which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been shown to have anti-cancer activity, and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. It is also highly soluble in water and organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is a relatively unstable compound, and it can degrade over time. In addition, it can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. It could be used to develop new drugs or therapies for the treatment of various diseases, such as cancer and cardiovascular disease. It could also be used to develop new polymers or dyes for industrial applications. In addition, it could be used to develop new catalysts for organic reactions, and to synthesize new organic compounds. Finally, it could be used to further study its biochemical and physiological effects, and to better understand its mechanism of action.
Métodos De Síntesis
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is synthesized by the reaction of 4-aminophenol with N,N-dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature for several hours, and the product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.
Propiedades
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRTVAESCRNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684460 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-09-1 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374669.png)